molecular formula C10H12FN5O4 B13441131 (2R,3S,4S,5R)-4-fluoro-2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol CAS No. 1612191-87-3

(2R,3S,4S,5R)-4-fluoro-2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol

Cat. No.: B13441131
CAS No.: 1612191-87-3
M. Wt: 285.23 g/mol
InChI Key: KHVVBEAFTGEGFT-QYYRPYCUSA-N
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Description

The compound (2R,3S,4S,5R)-4-fluoro-2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. The presence of a fluorine atom and a hydroxyamino group in its structure makes it unique and potentially useful in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R)-4-fluoro-2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Glycosylation: The initial step involves the formation of the oxolane ring through glycosylation reactions.

    Fluorination: Introduction of the fluorine atom at the 4-position of the oxolane ring using fluorinating agents.

    Nucleobase Attachment: Coupling of the purine nucleobase to the glycosylated intermediate.

    Hydroxyamino Group Introduction: The hydroxyamino group is introduced through selective reduction or substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the hydroxyamino group, converting it to an amino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted nucleosides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it serves as a probe to study nucleic acid interactions and enzyme mechanisms. Its incorporation into DNA or RNA can help elucidate the roles of specific nucleosides in genetic processes.

Medicine

Medically, this compound has potential as an antiviral or anticancer agent. Its ability to mimic natural nucleosides allows it to interfere with viral replication or cancer cell proliferation.

Industry

In the industrial sector, it can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R)-4-fluoro-2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function by:

    Inhibiting Polymerases: The compound can inhibit DNA or RNA polymerases, preventing the elongation of nucleic acid chains.

    Inducing Mutations: Its presence can cause mutations during replication, leading to faulty genetic material.

    Triggering Apoptosis: In cancer cells, it can induce apoptosis by interfering with DNA repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Fluoro-2’-deoxyadenosine
  • 6-Amino-2-fluoropurine
  • 5-Fluoro-2’-deoxyuridine

Uniqueness

Compared to these similar compounds, (2R,3S,4S,5R)-4-fluoro-2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol stands out due to its unique combination of a fluorine atom and a hydroxyamino group. This combination enhances its stability and reactivity, making it a valuable tool in various scientific and medical applications.

Properties

CAS No.

1612191-87-3

Molecular Formula

C10H12FN5O4

Molecular Weight

285.23 g/mol

IUPAC Name

(2R,3S,4S,5R)-4-fluoro-2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H12FN5O4/c11-5-4(1-17)20-10(7(5)18)16-3-14-6-8(15-19)12-2-13-9(6)16/h2-5,7,10,17-19H,1H2,(H,12,13,15)/t4-,5-,7-,10-/m1/s1

InChI Key

KHVVBEAFTGEGFT-QYYRPYCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O)NO

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)F)O)NO

Origin of Product

United States

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